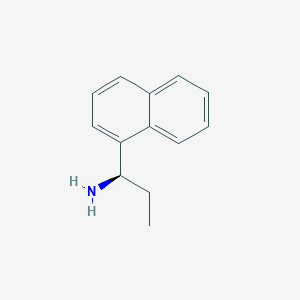

(R)-1-(Naphthalen-1-yl)propan-1-amine

Descripción

Significance of Chiral Naphthyl-Substituted Amines in Contemporary Organic Chemistry

Chiral amines that feature a naphthyl group, such as the well-studied (R)-1-(1-Naphthyl)ethylamine, are particularly valuable in contemporary organic chemistry for several reasons. The rigid and sterically demanding naphthyl moiety provides a well-defined chiral environment, which is essential for effective stereochemical control. acs.org This steric bulk can effectively shield one face of a reactive intermediate, forcing an incoming reagent to approach from the less-hindered side, thereby leading to high levels of diastereoselectivity or enantioselectivity.

These amines serve multiple roles in asymmetric synthesis:

Chiral Auxiliaries: They can be temporarily attached to a prochiral substrate. sigmaaldrich.com The auxiliary's inherent chirality then directs subsequent chemical modifications on the substrate. After the desired stereocenter is created, the auxiliary can be cleaved and recycled. sigmaaldrich.com

Chiral Resolving Agents: Racemic mixtures of chiral acids can be separated by forming diastereomeric ammonium (B1175870) salts with a single enantiomer of a chiral amine like a naphthyl-substituted amine. These diastereomeric salts often have different physical properties, such as solubility, allowing them to be separated by crystallization.

Precursors to Chiral Ligands and Catalysts: The primary amine group is a versatile functional handle for constructing more complex chiral ligands for transition-metal catalysis or for creating modular organocatalysts. nih.gov For instance, they can be converted into amides, imines, or secondary amines to coordinate with metal centers, creating a chiral pocket around the catalytically active site. acs.org The resulting catalysts are often used in asymmetric hydrogenation, hydroamination, and carbon-carbon bond-forming reactions. nih.govacs.org

The effectiveness of these compounds stems from the combination of the amine's basicity and nucleophilicity with the steric influence of the naphthyl group, making them privileged structures in the toolbox of asymmetric synthesis. nih.gov

Overview of Research Focus on (R)-1-(Naphthalen-1-yl)propan-1-amine

Direct and extensive research specifically detailing the applications of (R)-1-(Naphthalen-1-yl)propan-1-amine in asymmetric synthesis is not widely available in peer-reviewed literature. The compound is primarily available as a research chemical, and its utility is largely inferred from its structural similarity to its lower homolog, (R)-1-(1-Naphthyl)ethylamine, which is a well-documented and commercially significant chiral amine. google.com

The research focus can be understood in the context of its potential as a chiral building block. The additional methylene (B1212753) unit in the propyl group, compared to the ethyl group of its famous counterpart, subtly alters the steric profile and flexibility of the molecule. This modification could potentially offer advantages in certain applications where fine-tuning the chiral pocket is necessary to achieve higher selectivity.

The synthesis of related chiral naphthylalkylamines is an area of active interest. For example, methods for the efficient preparation of (R)-1-(1-Naphthyl)ethylamine often involve the asymmetric reduction of the corresponding ketone or the reductive amination of a ketone precursor, sometimes employing enzymatic or catalytic methods to achieve high enantiomeric purity. google.com A patent describing the synthesis of the ethylamine (B1201723) analog highlights a process that achieves high yield and chiral purity, as detailed in the table below. It is anticipated that similar synthetic strategies could be applied to produce (R)-1-(Naphthalen-1-yl)propan-1-amine.

Table 1: Example Synthesis Data for the Related Compound (R)-(+)-1-(1-Naphthyl)ethylamine Data from a patented synthesis process for the ethyl analog illustrates typical results for this class of compounds. google.com

| Starting Material | Reagent | Solvent | Yield | Chiral Purity (ee) | Chemical Purity |

| 1-Acetonaphthone | Ammonium Formate | Dichloromethane | 91-93% | 96% | 98% |

While specific application data for (R)-1-(Naphthalen-1-yl)propan-1-amine remains limited, its structure strongly suggests its potential utility in the same areas as other chiral naphthyl-substituted amines: as a chiral auxiliary, a resolving agent, and a precursor for developing novel chiral ligands and organocatalysts. Future research may explore whether the propyl group offers any stereochemical advantages over the more common ethyl or methylbenzyl groups in asymmetric transformations.

Structure

3D Structure

Propiedades

IUPAC Name |

(1R)-1-naphthalen-1-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,2,14H2,1H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYPGFPZTOUPHN-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Enantioselective Synthesis and Resolution of R 1 Naphthalen 1 Yl Propan 1 Amine

Catalytic Asymmetric Synthesis Strategies

Catalytic asymmetric synthesis offers an efficient approach to directly produce the desired (R)-enantiomer, often minimizing the loss of material associated with resolution methods. wikipedia.org These strategies rely on chiral catalysts to control the stereochemical outcome of the reaction.

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral amines from prochiral imines, enamines, or ketone oximes. nih.govwikipedia.org This involves the addition of hydrogen across a carbon-nitrogen double bond, with the stereoselectivity dictated by a chiral metal catalyst. wikipedia.org

Chiral ruthenium (Ru) and rhodium (Rh) complexes are prominent catalysts for the asymmetric hydrogenation of ketones and imines. nih.govwikipedia.org The Noyori-type ruthenium catalysts, which utilize a Ru(II) center with a BINAP ligand, are highly effective for the enantioselective reduction of ketones. youtube.com For the synthesis of (R)-1-(Naphthalen-1-yl)propan-1-amine, the precursor ketone, 1-(naphthalen-1-yl)propan-1-one, can be hydrogenated using a catalyst system like Ru(II)-TsDPEN (Tosylated diphenylethylenediamine), which has shown high efficiency for similar aryl ketones. google.com

Rhodium-based catalysts have also demonstrated significant success, particularly for the hydrogenation of unprotected N-H imines. nih.gov A system employing a rhodium catalyst with a bisphosphine-thiourea ligand has been reported to achieve high yields and enantioselectivities for the synthesis of various chiral amines. nih.gov The thiourea (B124793) moiety is proposed to play a crucial role through anion binding, influencing the catalytic cycle and enhancing enantiocontrol. nih.gov

Table 1: Representative Chiral Ru and Rh Catalysts in Asymmetric Hydrogenation

| Catalyst System | Substrate Type | Key Features | Reported Enantiomeric Excess (ee) |

| Ru(II)-BINAP Complexes | Aryl Ketones | High efficiency for ketones, operates via a six-membered pericyclic transition state. youtube.com | Up to 97% for related substrates. youtube.com |

| Rh/Bisphosphine-Thiourea | Unprotected N-H Imines | Dual hydrogen-bonding interaction from thiourea enhances selectivity. nih.gov | Up to 95% for various chiral amines. nih.gov |

| Ru(II)-TsDPEN | Aryl Ketones | Efficient for asymmetric transfer hydrogenation from formic acid or isopropanol (B130326). | High (specific values vary by substrate). |

Borane (B79455) reduction of ketone oximes in the presence of a chiral catalyst or auxiliary provides another pathway to chiral primary amines. A notable method involves the use of spiroborate-catalyzed reduction of O-benzyloximes. google.com This approach has been applied to the synthesis of calcimimetic agents, which share structural similarities with the target compound. google.com The reduction of 1-(naphthalen-1-yl)propan-1-one oxime using borane (BH3) complexed with a chiral oxazaborolidine catalyst (CBS catalyst) is a well-established method for producing the corresponding amine with high enantioselectivity.

Asymmetric hydroaminomethylation presents a highly atom-economical route to chiral amines. nih.gov This reaction involves the simultaneous addition of an amine and a formyl group (from syngas, a mixture of CO and H2) across a double bond, followed by reduction. For the synthesis of (R)-1-(Naphthalen-1-yl)propan-1-amine, a suitable olefin precursor would be 1-vinylnaphthalene. Advanced rhodium complexes with chiral ligands can catalyze the reaction of an olefin with ammonia (B1221849) under syngas to form the branched amine product with high enantiomeric excess. For instance, Rh(acac)(CO)2 with a chiral phosphine (B1218219) ligand like TBTP has been used for similar transformations, achieving enantiomeric excess up to 94%.

Chemoenzymatic methods leverage the high selectivity of enzymes to achieve stereocontrol. A common strategy is the kinetic resolution of a racemic amine using a lipase (B570770) enzyme. google.com In this process, the enzyme selectively acylates one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer. google.com For example, Candida antarctica lipase B (CALB), often in an immobilized form like Novozym 435, is widely used for the resolution of amines similar to 1-(naphthalen-1-yl)propan-1-amine (B3117455). google.com The enzyme selectively catalyzes the reaction of the (S)-enantiomer with an acyl donor (e.g., ethyl acetate), leaving the desired (R)-enantiomer unreacted and in high enantiomeric purity. google.com

Table 2: Enzymatic Resolution of Naphthyl-substituted Amines

| Enzyme | Acyl Donor | Substrate | Outcome | Reference |

| Candida antarctica lipase (Novozym 435) | Ethyl Acetate (B1210297) | 1-(1-Naphthyl)ethylamine | Selective acylation of one enantiomer, allowing separation. | google.com |

| Chirazyme L2 lipase | Isopropyl Acetate | 1-(1-Naphthyl)ethylamine | High enantiospecificity in the resolution process. | google.com |

Asymmetric Hydrogenation of Imines and Ketone Oximes

Classical and Modern Chiral Resolution Techniques

When a racemic mixture of 1-(naphthalen-1-yl)propan-1-amine is synthesized, chiral resolution is required to isolate the (R)-enantiomer.

Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or camphorsulfonic acid. wikipedia.org The resulting diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. wikipedia.org After separation, the pure enantiomer is recovered by removing the resolving agent. For instance, the resolution of the closely related (R)-1-(naphthalen-1-yl)ethylamine is achieved using (D)+naproxen, highlighting a specific application of this technique. google.com

Modern resolution techniques often employ chromatography. Preparative chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating enantiomers. nih.gov The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. This method has been successfully used for the resolution of various chiral naphthalene-containing compounds. nih.gov

Table 3: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

| Classical Resolution | Formation and separation of diastereomeric salts via crystallization. wikipedia.org | Cost-effective for large-scale production, well-established. wikipedia.org | Laborious, success depends on unpredictable crystallization, theoretical max yield is 50% without a racemization step. wikipedia.org |

| Enzymatic Resolution | Enzyme-catalyzed selective transformation of one enantiomer. google.com | High enantioselectivity, mild reaction conditions. | Enzyme cost and stability can be limiting factors. |

| Chiral HPLC | Differential interaction with a chiral stationary phase. nih.gov | High purity achievable, applicable to a wide range of compounds. nih.gov | Expensive for large-scale separation, requires significant solvent usage. |

Diastereomeric Salt Formation with Chiral Acids (e.g., Tartaric Acid, Mandelic Acid)

A prevalent and classic method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. libretexts.org This technique leverages the different physical properties, particularly solubility, of the resulting diastereomeric salts, which allows for their separation by methods like fractional crystallization. libretexts.org

The process involves reacting the racemic mixture of 1-(naphthalen-1-yl)propan-1-amine with an enantiomerically pure chiral acid. Chiral acids such as D-(-)-tartaric acid and (R)-mandelic acid are commonly employed for this purpose. libretexts.orgnih.gov The reaction creates a pair of diastereomeric salts: [(R)-amine·(chiral acid)] and [(S)-amine·(chiral acid)]. Due to their distinct three-dimensional structures, these diastereomers exhibit different solubilities in a given solvent system.

For instance, in the resolution of the closely related 1-(1-naphthalene)ethylamine, D-(-)-tartaric acid is used as the resolving agent in a mixed solvent system of alcohol and water. google.com By carefully controlling conditions such as temperature and solvent composition, the less soluble diastereomeric salt, in this case, the R-(+)-1-(1-naphthalen)ethylamine·D-(-)-tartaric acid salt, preferentially crystallizes out of the solution. google.com The crystallized salt is then isolated by filtration. Subsequently, the pure (R)-enantiomer is recovered by treating the salt with a base to neutralize the chiral acid. google.com This method can yield the desired enantiomer with a high enantiomeric excess (e.e.), often exceeding 95%. google.com

A study on the resolution of various racemic amines utilized a PEGylated derivative of (R)-mandelic acid. nih.gov The general procedure involved dissolving the PEGylated-(R)-mandelic acid in methanol, adding the racemic amine, and stirring the mixture. Cooling the mixture induced the precipitation of the desired diastereomeric salt, which was then isolated. nih.gov This approach has proven effective for a number of amines, yielding good optical purity and recovery. nih.gov

| Resolving Agent | Target Amine Type | Principle | Typical Outcome |

| D-(-)-Tartaric Acid | Racemic 1-(1-naphthalene)ethylamine | Forms diastereomeric salts with different solubilities in alcohol/water mixtures. | Yields R-(+)-enantiomer with >95% e.e. after crystallization and basification. google.com |

| PEGylated-(R)-Mandelic Acid | Racemic Amines | Forms diastereomeric complexes that precipitate upon cooling. | Good yields (78-90%) and optical purity (72-85%) in the first cycle. nih.gov |

Enzymatic Kinetic Resolution (e.g., Lipase-Catalyzed Hydrolysis)

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative for obtaining enantiomerically pure amines. jocpr.com This method relies on the stereoselectivity of enzymes, which catalyze a reaction on one enantiomer of a racemic substrate at a much faster rate than the other. jocpr.com Lipases are among the most commonly used enzymes for this purpose, often catalyzing the acylation or hydrolysis of an amine or a precursor alcohol. mdpi.commdpi.com

In the context of resolving amines like 1-(naphthalen-1-yl)propan-1-amine, a typical strategy involves the lipase-catalyzed acylation of the racemic amine. The enzyme selectively transfers an acyl group from an acyl donor (e.g., an ester like ethyl acetate) to one of the enantiomers, leaving the other enantiomer unreacted. For example, a lipase might selectively acylate the (S)-amine, producing an (S)-amide and leaving the desired (R)-amine in the reaction mixture. These two compounds, having different functional groups, can then be easily separated.

Alternatively, a precursor alcohol can be resolved using lipase-catalyzed hydrolysis of its corresponding ester. mdpi.com For instance, the racemic acetate ester of a precursor alcohol can be subjected to hydrolysis by a lipase, such as Pseudomonas cepacia Lipase (Lipase PS). mdpi.com The enzyme may selectively hydrolyze the (S)-ester to the (S)-alcohol, leaving the (R)-ester unreacted. The resulting alcohol and ester can then be separated. The unreacted (R)-ester is then converted to the final (R)-amine. Another approach involves the use of transaminase enzymes. google.com A process for preparing enantiomerically pure (R)-1-(1-naphthyl)ethylamine involves treating the corresponding ketone (1-acetylnaphthalene) with an R-selective transaminase enzyme in the presence of an amino donor. google.com This biocatalytic approach directly converts the prochiral ketone into the desired (R)-amine with high enantiomeric purity. google.com

| Enzyme Type | Reaction | Substrate | Outcome |

| Lipase (e.g., Pseudomonas cepacia) | Hydrolysis | Racemic ester of a precursor alcohol | Selective hydrolysis of one enantiomer, allowing separation of the unreacted ester. mdpi.com |

| Transaminase (R-selective) | Asymmetric Amination | 1-Acetylnaphthalene (ketone precursor) | Direct synthesis of (R)-1-(1-naphthyl)ethylamine with high enantiomeric purity. google.com |

Chromatographic Enantioseparation Methodologies

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), are powerful analytical and preparative tools for separating enantiomers. This method exploits the differential interactions between the enantiomers and the chiral environment of the CSP, leading to different retention times and thus, separation.

For the enantioseparation of compounds structurally similar to 1-(naphthalen-1-yl)propan-1-amine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used. Columns like Chiralpak AD-H, which has an amylose-based selector, have been shown to be effective in separating the enantiomers of related aryloxyaminopropanols. researchgate.net The separation is achieved by passing a solution of the racemic mixture through the column using a specific mobile phase, which is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol or ethanol. The precise composition of the mobile phase is optimized to achieve the best resolution between the two enantiomer peaks. researchgate.net While specific conditions for (R)-1-(Naphthalen-1-yl)propan-1-amine are not detailed in the provided context, the successful separation of analogous compounds indicates the high applicability of this methodology. researchgate.netgoogle.com

Racemization Protocols for Enantiomeric Enrichment and Recycling

One common method for racemizing amines involves heating the unwanted enantiomer in the presence of an acid or a base. google.com For 1-(1-naphthalene)ethylamine, the mother liquor from the resolution, which is rich in the S-enantiomer, is treated with a base to recover the free amine. This amine is then dissolved in a solvent and heated with an acid or base to induce racemization, allowing it to be reused in a subsequent resolution cycle. google.com

Advanced Spectroscopic and Structural Characterization of R 1 Naphthalen 1 Yl Propan 1 Amine and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering detailed insight into the chemical environment of individual atoms.

Expected ¹H NMR Spectral Features: The seven protons of the naphthalene (B1677914) ring are expected to resonate in the aromatic region, typically between 7.4 and 8.2 ppm, exhibiting complex splitting patterns due to mutual coupling. The proton at the C8 position is likely to be the most downfield-shifted due to peri-deshielding effects. The chiral methine proton (CH-NH₂) is anticipated to appear as a triplet. The methylene (B1212753) protons (-CH₂-) of the propyl chain would likely appear as a multiplet, and the terminal methyl protons (-CH₃) would present as a triplet.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum is expected to show 13 distinct signals corresponding to the 13 carbon atoms in the molecule, as they are all chemically non-equivalent. The ten carbons of the naphthalene ring typically appear in the range of 120-135 ppm for CH carbons and up to ~140 ppm for quaternary carbons. oregonstate.edu The carbon atom attached to the amine group (C1) would be found in the 50-60 ppm region. The other aliphatic carbons of the propyl chain would resonate at higher fields (lower ppm values). docbrown.info The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom, with the effect diminishing with distance. docbrown.info

For the key synthetic intermediate, 1-(naphthalen-1-yl)propan-1-one , the presence of the ketone carbonyl group significantly influences the NMR spectrum. The methylene protons adjacent to the carbonyl are deshielded, and the carbonyl carbon itself gives a characteristic signal in the downfield region of the ¹³C NMR spectrum, often above 190 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (R)-1-(Naphthalen-1-yl)propan-1-amine (Note: These are estimated values based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Naphthalene H | 7.40 - 8.20 (m, 7H) | - |

| Naphthalene C | - | 122 - 136 |

| -CH(NH₂) | ~4.5 (t) | ~55 |

| -CH₂-CH₃ | ~1.8 (m) | ~28 |

| -CH₂-CH₃ | ~1.0 (t) | ~11 |

| -NH₂ | Variable (broad s) | - |

To unambiguously assign the ¹H and ¹³C signals and to probe the molecule's conformation, a series of two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling network between protons, confirming the connectivity within the propyl chain (CH-CH₂-CH₃) and within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be crucial for the definitive assignment of the aliphatic and aromatic carbon signals. mdpi.commdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. mdpi.com This would be key to establishing the connection between the propyl chain and the naphthalene ring, for example, by observing a correlation from the benzylic proton to the quaternary carbon C10 of the naphthalene system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing crucial information about the molecule's preferred conformation and the spatial relationship between the propyl side chain and the aromatic ring system.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with very high precision. For (R)-1-(naphthalen-1-yl)propan-1-amine (molecular formula C₁₃H₁₅N), the calculated monoisotopic mass is 185.12045 Da. uni.lu An experimental HRMS measurement would aim to confirm this value to within a few parts per million (ppm), which serves as strong evidence for the proposed molecular formula. The technique can also provide information on adducts formed in the ion source. uni.lu

Table 2: Predicted HRMS Data for (R)-1-(Naphthalen-1-yl)propan-1-amine Adducts (Source: Predicted data from PubChem) uni.lu

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₃H₁₆N⁺ | 186.12773 |

| [M+Na]⁺ | C₁₃H₁₅NNa⁺ | 208.10967 |

| [M-H]⁻ | C₁₃H₁₄N⁻ | 184.11317 |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule and for characterizing its three-dimensional structure in the solid state. While specific crystallographic data for (R)-1-(naphthalen-1-yl)propan-1-amine are not available in the searched literature, analysis of related naphthalene derivatives allows for well-founded predictions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The spectra arise from the vibrations of chemical bonds (stretching, bending, etc.).

Although a spectrum for the title compound is not available, the FT-IR and Raman spectra of the closely related compound (R)-1-(naphthalen-1-yl)ethanamine provide an excellent reference. nih.gov Key expected vibrational bands for (R)-1-(naphthalen-1-yl)propan-1-amine would include:

N-H Stretching: The primary amine group (-NH₂) is expected to show two bands (symmetric and asymmetric stretching) in the region of 3300-3400 cm⁻¹. A broad band associated with secondary amines has been observed at 3370 cm⁻¹ in a related polymer. researchgate.net

C-H Stretching (Aromatic): Sharp peaks are expected just above 3000 cm⁻¹ corresponding to the C-H bonds on the naphthalene ring.

C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H bonds of the propyl group.

N-H Bending: A scissoring vibration for the primary amine should appear in the 1590-1650 cm⁻¹ range.

C=C Stretching (Aromatic): Several bands in the 1450-1600 cm⁻¹ region are characteristic of the naphthalene ring system.

C-N Stretching: This vibration is expected in the 1020-1250 cm⁻¹ region.

Table 3: Key Expected FT-IR and Raman Bands for (R)-1-(Naphthalen-1-yl)propan-1-amine (Based on general functional group regions and data for analogous compounds) nih.govresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Primary Amine |

| Aromatic C-H Stretch | 3000 - 3100 | Naphthalene Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Propyl Chain |

| N-H Bend | 1590 - 1650 | Primary Amine |

| Aromatic C=C Stretch | 1450 - 1600 | Naphthalene Ring |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., Polarimetry, Circular Dichroism)

Chiroptical techniques are essential for characterizing chiral molecules, providing information on their enantiomeric purity and absolute configuration.

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample. The specific rotation, [α], is a characteristic physical property of an enantiomer. For (R)-1-(naphthalen-1-yl)propan-1-amine, a non-zero specific rotation would be expected, and its value would be equal in magnitude but opposite in sign to its (S)-enantiomer. This measurement is a primary tool for determining the enantiomeric excess (e.e.) of a sample.

Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical environment of the chromophore (in this case, the naphthalene ring). Studies on the closely related molecule (S)-1-(1-naphthyl)ethylamine have shown that the CD spectrum is highly sensitive to the molecule's conformation, specifically the rotation around the C(naphthyl)-C(chiral) bond. nist.gov The experimental CD spectrum, when compared with theoretical spectra calculated for different conformations, can help identify the most stable conformer in solution and assist in the assignment of the absolute configuration. nist.gov

Computational and Theoretical Investigations of R 1 Naphthalen 1 Yl Propan 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational quantum mechanics, widely used to investigate the electronic structure and properties of molecules. mdpi.com DFT methods are employed to predict molecular geometries, energies, and reactivity indices, providing a fundamental understanding of a compound's behavior. irjweb.comnih.gov

A primary step in any computational analysis is geometry optimization, a process that locates the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For (R)-1-(Naphthalen-1-yl)propan-1-amine, this involves calculating the forces on each atom and adjusting their positions until a stable conformation is found. DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-311++G(d,p), are commonly used for this purpose. irjweb.com The optimization of related naphthalene (B1677914) derivatives in other studies confirms the reliability of this approach for determining structural parameters. mdpi.comiucr.org

The output of such a calculation provides precise bond lengths, bond angles, and dihedral angles. While specific data for the title compound is not available, the table below shows typical calculated bond lengths for a related naphthalene derivative, illustrating the type of structural data obtained from DFT.

Interactive Data Table: Illustrative DFT-Calculated Bond Lengths for a Naphthalene Derivative

| Bond | Typical Calculated Length (Å) |

| Naphthalene C=C | 1.37 - 1.42 |

| Naphthalene C-C | 1.41 - 1.44 |

| Naphthalene C-H | 1.08 - 1.09 |

| C(naphthyl)-C(chiral) | ~1.52 |

| C(chiral)-N | ~1.47 |

| N-H | ~1.01 |

| Note: These are representative values based on calculations of similar structures; actual values for (R)-1-(Naphthalen-1-yl)propan-1-amine would require specific calculation. |

Energetic profiles map the energy of the molecule as a function of its geometry, helping to identify different stable conformers (isomers related by rotation around single bonds) and the energy barriers between them. For the title amine, this would involve mapping the potential energy surface by systematically rotating the C(naphthyl)-C(chiral) and C(chiral)-N bonds.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. The LUMO is the lowest-energy orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. irjweb.comsamipubco.com A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. samipubco.com DFT calculations are highly effective for determining the energies and shapes of these orbitals.

For naphthalene derivatives, the HOMO is typically a π-orbital delocalized across the aromatic ring system, while the LUMO is a π*-antibonding orbital. researchgate.net The presence of the aminopropane substituent will influence the energies of these orbitals. The amino group, being an electron-donating group, is expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack.

The following table presents HOMO-LUMO gap data for naphthalene and related derivatives, as calculated in various DFT studies, to illustrate the typical energy ranges.

Interactive Data Table: Calculated HOMO-LUMO Gaps for Naphthalene and Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Gap (eV) | Citation |

| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 | samipubco.com |

| Naphthalene | B3LYP/6-311++G(d,p) | - | - | ~5.2 | researchgate.net |

| 1-(6-amino-5-nitronaphthalen-2-yl)ethanone | B3LYP-D3BJ/def2-TZVP | - | - | 3.765 | iucr.orgiucr.org |

Note: The specific values for (R)-1-(Naphthalen-1-yl)propan-1-amine would depend on the chosen computational method and basis set.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT calculations are excellent for finding stable, static structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a computational method used to model this atomic motion over time, providing a detailed view of the molecule's conformational landscape. mdpi.com An MD simulation calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent positions and velocities, generating a trajectory of the molecule's behavior. researchgate.net

For a flexible molecule like (R)-1-(Naphthalen-1-yl)propan-1-amine, which has several rotatable single bonds, MD simulations are essential for exploring its accessible conformations in a given environment (e.g., in a solvent like water or ethanol). mdpi.com The simulation would reveal the preferred orientations of the naphthalene ring relative to the aminopropane side chain and the flexibility of the ethyl group. Such simulations can reveal the dynamic equilibrium between different conformers and the timescale of their interconversion. mdpi.com

Although no specific MD studies on the title compound were found, the methodology is well-established. A simulation would typically involve placing the molecule in a box of solvent molecules and applying a force field (a set of parameters describing the potential energy of the system). The system is then simulated for a period, often nanoseconds to microseconds, to sample a wide range of conformations. researchgate.netmdpi.com Analysis of the resulting trajectory allows for the identification of the most populated conformational states and the free energy barriers between them. mdpi.com

Transition State Modeling and Reaction Mechanism Elucidation

To understand how a chemical reaction occurs, it is necessary to identify the transition state (TS)—the highest energy point along the reaction pathway. Computational modeling is a powerful tool for locating these fleeting structures and calculating their energies, which determine the reaction's activation energy and rate.

For (R)-1-(Naphthalen-1-yl)propan-1-amine, this approach could be used to elucidate the mechanisms of its characteristic reactions, such as N-acylation or N-alkylation. By modeling the approach of a reactant to the amine, chemists can calculate the energy profile of the reaction, identify the transition state, and understand the stereochemical outcome. For example, in reactions involving a chiral reagent, DFT can be used to model the two possible diastereomeric transition states. The energy difference between these two transition states determines the enantioselectivity of the reaction, explaining why one product enantiomer is formed in excess. This approach has been used to explain the outcomes of enantioselective syntheses of similar chiral amines. youtube.com

Computational Studies on Chiral Recognition and Enantioselectivity Mechanisms

Chiral recognition—the ability of a chiral molecule to differentiate between the two enantiomers of another chiral compound—is fundamental to biology and chemistry. nih.gov Computational studies are invaluable for understanding the non-covalent interactions that govern this phenomenon at the molecular level. mdpi.comnih.gov

The mechanism of chiral recognition by (R)-1-(Naphthalen-1-yl)propan-1-amine can be investigated by modeling its interaction with a chiral partner, such as a chiral stationary phase in chromatography or another chiral molecule in solution. Using DFT, the structures and binding energies of the diastereomeric complexes, (R)-amine/(R)-partner and (R)-amine/(S)-partner, can be calculated. The difference in stability between these two complexes is the basis for enantioseparation and chiral recognition. nih.gov

Key intermolecular interactions responsible for this differentiation can be quantified, including:

Hydrogen Bonding: Between the amine group (donor) and a hydrogen bond acceptor on the partner molecule.

π-π Stacking: Interactions between the electron-rich naphthalene ring and an aromatic ring on the partner.

Steric Repulsion: Unfavorable interactions that may destabilize one diastereomeric complex more than the other.

Studies on similar systems have shown that a combination of these interactions, often referred to as a "three-point interaction model," is responsible for effective chiral recognition. nih.gov Computational analysis allows researchers to pinpoint which interactions are most critical for achieving high enantioselectivity. mdpi.com

Chemical Transformations and Derivatization Strategies for R 1 Naphthalen 1 Yl Propan 1 Amine

Utilization as a Chiral Building Block in Multicomponent Reactions

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are powerful tools for building molecular complexity with high efficiency. The stereochemical information embedded in (R)-1-(Naphthalen-1-yl)propan-1-amine makes it an excellent chiral building block for asymmetric MCRs, enabling the synthesis of complex chiral molecules in a stereocontrolled manner.

One of the classic MCRs where chiral amines are employed is the Mannich reaction . In this reaction, a non-enolizable aldehyde, a primary or secondary amine, and a compound with at least one active hydrogen atom react to form an aminomethyl derivative, often referred to as a Mannich base. nih.gov When (R)-1-(Naphthalen-1-yl)propan-1-amine is used, the reaction proceeds through a chiral iminium ion intermediate, which can lead to the diastereoselective formation of the product. The general mechanism involves the formation of an iminium cation from the reaction of the amine with the aldehyde, followed by the nucleophilic attack of the enolized active hydrogen compound. nih.gov

Another significant MCR is the Ugi reaction , a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. The use of (R)-1-(Naphthalen-1-yl)propan-1-amine as the amine component allows for the synthesis of complex peptide-like structures with a defined stereocenter originating from the amine. The stereochemical outcome of the Ugi reaction can be influenced by the chiral amine, directing the approach of the other reactants and leading to a diastereoselective synthesis of the final product.

The utility of this chiral amine extends to other MCRs as well, where its incorporation provides a straightforward method for introducing a chiral center and a bulky naphthyl group, which can be crucial for the biological activity or material properties of the final compound.

Formation of N-Substituted Derivatives for Specific Reactivity Modulation

Modification of the primary amine group through N-substitution is a fundamental strategy to modulate the chemical and physical properties of (R)-1-(Naphthalen-1-yl)propan-1-amine. These derivatizations can alter its basicity, nucleophilicity, and steric profile, enabling specific reactivity in subsequent transformations.

The primary amine of (R)-1-(Naphthalen-1-yl)propan-1-amine readily reacts with carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form stable amides . This transformation converts the basic amine into a neutral amide group, which can serve as a protecting group or as a key structural motif in biologically active molecules. For instance, novel N-(naphthalen-1-yl)propanamide derivatives have been synthesized and studied for their biological properties. researchgate.netsemanticscholar.org

Sulfonamidation , the reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base, yields sulfonamides. The resulting N-S bond is highly stable, and the sulfonamide protons are more acidic than the parent amine's protons. This modification significantly alters the electronic properties of the nitrogen atom and is a common feature in many pharmaceutical compounds.

| Reaction Type | Reagent Example | Functional Group Formed |

| Amidation | Acetyl Chloride | Amide (-NHCOR) |

| Sulfonamidation | p-Toluenesulfonyl Chloride | Sulfonamide (-NHSO₂R) |

N-Alkylation of the primary amine can be achieved by reaction with alkyl halides. However, this method often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts.

A more controlled and widely used method for introducing alkyl groups is reductive amination (also known as reductive alkylation). youtube.com This process involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. youtube.com Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). youtube.com This one-pot procedure is highly efficient for producing mono-alkylated secondary amines with high selectivity. youtube.com For example, reacting (R)-1-(Naphthalen-1-yl)propan-1-amine with a specific aldehyde in the presence of a reducing agent will yield a chiral secondary amine.

| Method | Reagents | Product Type |

| Direct Alkylation | Alkyl Halide (e.g., CH₃I) | Mixture of Secondary, Tertiary Amines |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine |

Primary amines, including (R)-1-(Naphthalen-1-yl)propan-1-amine, undergo condensation reactions with aldehydes and ketones to form imines , also known as Schiff bases . nih.govresearchgate.netmasterorganicchemistry.com This reversible reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. masterorganicchemistry.com

The formation of a chiral Schiff base from (R)-1-(Naphthalen-1-yl)propan-1-amine is a valuable synthetic strategy. The resulting imine can be used as an intermediate in various transformations. For example, the C=N bond can be reduced to form a secondary amine (as in reductive amination), or it can be attacked by nucleophiles to create new stereocenters. Chiral Schiff bases derived from naphthaldehyde have been used as ligands in the synthesis of metal complexes. rsc.org The stability and reactivity of the imine depend on the nature of the substituents on both the nitrogen and carbon atoms. researchgate.net

Cyclization Reactions and Heterocycle Formation

The amine functionality of (R)-1-(Naphthalen-1-yl)propan-1-amine can act as a key nucleophile in intramolecular or intermolecular cyclization reactions to form a wide variety of nitrogen-containing heterocyclic compounds. Heterocycles are fundamental structural motifs in a vast number of pharmaceuticals and natural products.

By reacting the parent amine with bifunctional reagents, various heterocyclic rings can be constructed. For example, reaction with a 1,3-dicarbonyl compound can lead to the formation of pyrimidine or dihydropyrimidine derivatives. Similarly, reactions with α,β-unsaturated carbonyl compounds can be employed in Michael additions, which may be followed by an intramolecular cyclization to yield piperidine or other related heterocyclic systems. The naphthalene (B1677914) moiety can also participate in cyclization reactions, such as in the synthesis of fused heterocyclic systems, where the amine group directs the reaction or becomes part of the newly formed ring. nih.gov

Introduction of Fluorinated Motifs and Other Electron-Withdrawing Groups

The introduction of fluorine atoms or other electron-withdrawing groups (EWGs) can dramatically alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

Fluorination of naphthalene derivatives can be achieved through various methods. google.com Direct fluorination using elemental fluorine is one approach, often performed in an inert solvent. google.com Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), are widely used to introduce fluorine onto aromatic rings or at positions alpha to carbonyl groups. researchgate.netmdpi.com For (R)-1-(Naphthalen-1-yl)propan-1-amine derivatives, fluorination could be directed to the naphthalene ring or potentially to the propyl side chain, depending on the reaction conditions and the specific derivative used. For instance, an N-acylated derivative could be fluorinated at the α-position to the carbonyl group.

Applications of R 1 Naphthalen 1 Yl Propan 1 Amine in Asymmetric Catalysis

As a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

The primary amine functionality of (R)-1-(Naphthalen-1-yl)propan-1-amine is a versatile handle for constructing more complex chiral ligands. These ligands coordinate to transition metals, creating chiral catalysts capable of inducing high levels of enantioselectivity in a range of chemical reactions.

The synthesis of chiral ligands from (R)-1-(Naphthalen-1-yl)propan-1-amine typically involves the formation of imines, amides, or phosphine (B1218219) derivatives. A common and straightforward strategy is the condensation reaction between the primary amine and a suitable aldehyde or ketone to form a chiral Schiff base. These Schiff base ligands, often bidentate or tridentate, can effectively coordinate with various metal centers like copper, palladium, or rhodium.

Further elaboration can involve the reduction of the imine to a secondary amine, followed by reaction with phosphorus-containing electrophiles (e.g., chlorodiphenylphosphine) to create chiral aminophosphine ligands. The steric bulk of the naphthyl group, combined with the chirality at the adjacent carbon, creates a well-defined chiral pocket around the metal center, which is crucial for effective stereochemical control.

Ligands derived from (R)-1-(Naphthalen-1-yl)propan-1-amine have been explored in the context of metal-catalyzed asymmetric hydrogenation. This reaction is a fundamental method for producing enantiomerically pure alcohols and alkanes from prochiral ketones and olefins, respectively. When complexed with metals such as rhodium or iridium, these chiral ligands facilitate the enantioselective transfer of hydrogen to the substrate.

The effectiveness of these catalytic systems is highly dependent on the precise structure of the ligand, the choice of metal, and the reaction conditions. The naphthyl group plays a significant role in establishing chiral recognition through steric interactions and potential π-π stacking with the substrate.

Table 1: Representative Data for Asymmetric Hydrogenation using a hypothetical catalyst system derived from (R)-1-(Naphthalen-1-yl)propan-1-amine. Note: Data is illustrative of typical research findings in this area.

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Acetophenone | [Rh(COD)L]BF₄ | 95 | 88% (R) |

| 1-Tetralone | [Ir(COD)LCl] | 92 | 91% (S) |

| Methyl acetoacetate | RuCl₂(L*)(dppb) | 98 | 94% (R) |

L represents a ligand derived from (R)-1-(Naphthalen-1-yl)propan-1-amine.*

The utility of these chiral ligands extends beyond hydrogenation to key bond-forming reactions. In palladium-catalyzed asymmetric allylic alkylation (AAA), ligands derived from (R)-1-(Naphthalen-1-yl)propan-1-amine can create a chiral environment around the palladium center, directing the nucleophilic attack to one of the two prochiral termini of the π-allyl intermediate.

Similarly, these ligands have been applied in copper-catalyzed conjugate additions and other carbon-heteroatom bond-forming processes. The ability to fine-tune the electronic and steric properties of the ligand by modifying the groups attached to the amine nitrogen allows for optimization for a specific transformation.

Role as an Organocatalyst in Enantioselective Transformations

While often used to build more complex ligands, primary amines like (R)-1-(Naphthalen-1-yl)propan-1-amine can themselves act as organocatalysts. They typically operate by forming a transient chiral iminium ion or enamine with a carbonyl-containing substrate. This activation mode lowers the LUMO of the substrate for nucleophilic attack in the case of iminium ions, or raises the HOMO for electrophilic attack in the case of enamines, all within a chiral environment.

For example, in asymmetric Michael additions, the amine can catalyze the addition of a nucleophile to an α,β-unsaturated aldehyde or ketone, with the stereochemical outcome dictated by the steric hindrance provided by the naphthyl group, which blocks one face of the reactive intermediate.

Precursor to Structurally Diverse Chiral Auxiliaries

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct a subsequent stereoselective reaction. After the reaction, the auxiliary is removed and can often be recovered. (R)-1-(Naphthalen-1-yl)propan-1-amine is an effective precursor for such auxiliaries.

By forming a robust amide bond with a carboxylic acid substrate, it can direct stereoselective alkylations, aldol reactions, or Diels-Alder reactions at a position α to the carbonyl group. The bulky naphthyl group effectively shields one face of the resulting enolate or dienophile, forcing the incoming electrophile or diene to approach from the less hindered side. The diastereomeric products can then be separated, and the auxiliary can be cleaved hydrolytically to yield the enantiomerically enriched target molecule. This strategy is a powerful tool for the synthesis of complex chiral molecules.

Process Optimization and Industrial Scalability of R 1 Naphthalen 1 Yl Propan 1 Amine Synthesis

Development of High-Yield and High-Purity Synthetic Routes

The synthesis of chiral amines, including (R)-1-(naphthalen-1-yl)propan-1-amine, has evolved from classical resolution methods to highly efficient asymmetric syntheses from prochiral precursors. The primary precursor for this target molecule is 1-propionaphthone (1-(naphthalen-1-yl)propan-1-one). Key strategies focus on the enantioselective conversion of this ketone to the desired (R)-amine.

Several synthetic pathways have been explored:

Asymmetric Reductive Amination (ARA): This is a more direct and atom-economical approach. acs.org The ketone, an amine source (typically ammonia), and a reducing agent are combined in the presence of a chiral catalyst. The reaction proceeds through the in-situ formation of an imine intermediate, which is then enantioselectively reduced to the chiral amine. organic-chemistry.org This one-pot method is highly efficient, avoiding the isolation of unstable imine intermediates and reducing the number of process steps. organic-chemistry.orggoogle.com Both transition-metal catalysts and biocatalysts can be employed for this transformation. researchgate.net

Biocatalytic Asymmetric Synthesis: The use of enzymes offers a green and highly selective alternative. rsc.org Enzymes such as ω-transaminases (ω-TAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs) can convert a prochiral ketone into a single-enantiomer amine with exceptionally high yields and enantiomeric excess (>99% ee). rsc.orgmbl.or.krnih.govresearchgate.net

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to the ketone substrate. mbl.or.kracs.org

Amine Dehydrogenases (AmDHs): These enzymes catalyze the direct reductive amination of ketones using ammonia (B1221849) and a cofactor like NAD(P)H. mdpi.comsemanticscholar.org

The development has trended towards one-pot catalytic methods, which offer higher yields, greater purity, and simpler processing.

Table 1: Comparison of Synthetic Routes to (R)-1-(Naphthalen-1-yl)propan-1-amine

| Synthetic Route | Key Steps | Precursor | Typical Reagents/Catalysts | Advantages | Disadvantages |

| Multi-Step Chemical Synthesis | 1. Asymmetric Ketone Reduction2. Derivatization (e.g., Tosylation)3. Azide (B81097) Substitution (Inversion)4. Azide Reduction | 1-Propionaphthone | Chiral reducing agent, TsCl, NaN₃, PPh₃/H₂O | Established chemistry | Multiple steps, low overall yield, high waste generation, use of hazardous reagents (azides) |

| Asymmetric Reductive Amination (Chemo-catalytic) | One-pot reaction | 1-Propionaphthone | H₂, Ammonia, Chiral Ir, Rh, or Ru catalyst google.com | High atom economy, fewer steps, high yield and ee acs.orgorganic-chemistry.org | Requires high-pressure H₂, expensive metal catalysts, potential for metal contamination |

| Asymmetric Synthesis (Biocatalytic) | One-pot reaction | 1-Propionaphthone | Transaminase (TA) or Amine Dehydrogenase (AmDH) rsc.orgmbl.or.kr | Extremely high selectivity (>99% ee), mild aqueous conditions, biodegradable catalyst, reduced waste rsc.org | Enzyme stability and substrate scope can be limiting, potential for product inhibition acs.org |

Catalyst Systems for Enhanced Efficiency and Turnover Numbers

The catalyst is the cornerstone of any efficient asymmetric synthesis. Its performance is measured by yield, enantioselectivity (ee), and efficiency metrics like Turnover Number (TON) and Turnover Frequency (TOF).

Chiral Transition Metal Catalysts: For the asymmetric reductive amination of aryl ketones, complexes of iridium, rhodium, and ruthenium with chiral phosphine-based ligands have demonstrated high efficacy. google.com

Iridium Catalysts: Novel chiral iridium catalysts (e.g., Ir-PSA series) have been developed for the asymmetric reductive amination of ketones, affording chiral amines in high yield and stereoselectivity. kanto.co.jp Ligands such as f-Binaphane and SpiroPAP have also shown excellent performance, with some systems achieving extremely high turnover numbers, indicating remarkable catalyst efficiency. google.comacs.org

Ruthenium Catalysts: Chiral ruthenium catalysts are particularly effective for the asymmetric hydrogenation of ketones to chiral alcohols, the first step in some multi-step syntheses. google.com

Biocatalysts (Enzymes): Enzymes offer unparalleled selectivity under mild conditions. rsc.org

Transaminases (TAs) and Amine Dehydrogenases (AmDHs): These are the most prominent enzymes for this transformation. mbl.or.kr Wild-type enzymes often have limitations in substrate scope or stability, but modern protein engineering techniques (like directed evolution and rational design) have produced variants with enhanced activity towards bulky substrates like 1-propionaphthone, improved stability, and reduced product inhibition. nih.gov

Immobilization: To improve industrial feasibility, enzymes are often immobilized on solid supports. nih.gov This enhances their stability, allows for easy separation from the reaction mixture, and enables their reuse over multiple batches or in continuous flow reactors, significantly improving the process economics. nih.govwhiterose.ac.uk

Table 2: Overview of Catalyst Systems for Asymmetric Synthesis of Chiral Amines

| Catalyst Type | Catalyst Example | Reaction Type | Typical Yield | Typical Enantioselectivity (ee) | Key Features |

| Iridium Complex | [Ir(COD)Cl]₂ with chiral phosphine (B1218219) ligand (e.g., f-Binaphane) google.com | Asymmetric Reductive Amination | >95% | >94% google.com | High TONs, broad substrate scope, requires H₂ pressure. google.comacs.org |

| Organocatalyst | Chiral SPINOL-derived Borophosphates organic-chemistry.orgnih.gov | Asymmetric Reductive Amination | up to 97% organic-chemistry.orgnih.gov | up to 98% organic-chemistry.orgnih.gov | Metal-free, mild conditions, avoids heavy metal contamination. organic-chemistry.org |

| Biocatalyst (Transaminase) | Engineered ω-Transaminase (ω-TA) mbl.or.krnih.gov | Asymmetric Transamination | >95% | >99% researchgate.net | Aqueous media, ambient temperature/pressure, exceptional selectivity. rsc.org |

| Biocatalyst (Amine Dehydrogenase) | Engineered Amine Dehydrogenase (AmDH) mdpi.comsemanticscholar.org | Asymmetric Reductive Amination | >80% semanticscholar.org | >99% rsc.org | Uses ammonia directly, high atom economy, requires cofactor regeneration. mdpi.com |

Implementation of Green Chemistry Principles in Synthetic Protocols

The industrial synthesis of (R)-1-(naphthalen-1-yl)propan-1-amine is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance process safety and sustainability. semanticscholar.orgjocpr.com

Solvents constitute the largest portion of mass in a typical batch chemical process and are a primary source of waste. mbl.or.kr Green chemistry encourages the use of safer, more environmentally benign solvents. For the synthesis of chiral amines, this involves replacing traditional solvents like chlorinated hydrocarbons (e.g., dichloromethane) and ethers with greener alternatives such as alcohols (ethanol, isopropanol), or even water, particularly in biocatalytic processes. rsc.org

Waste reduction is achieved by shifting from stoichiometric reagents to catalytic methods. For instance, classical reductions might use sodium borohydride, which generates significant salt waste. In contrast, catalytic asymmetric hydrogenation uses only a small amount of catalyst with hydrogen gas, producing only water as a byproduct. acs.org Biocatalytic routes are particularly advantageous, as they operate in aqueous media at mild temperatures, drastically reducing both energy consumption and hazardous waste streams. rsc.org

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. jocpr.comprimescholars.com An ideal reaction has a 100% atom economy. The Environmental Factor (E-Factor) is a complementary metric that measures the total mass of waste produced per unit mass of product. chembam.com

Addition reactions , such as catalytic hydrogenation, are highly atom-economical. The direct asymmetric reductive amination of 1-propionaphthone with ammonia and hydrogen has a theoretical atom economy of 100%, as all atoms from the ketone, ammonia, and hydrogen are incorporated into the product amine.

Substitution and elimination reactions generally have poor atom economy. A multi-step synthesis involving tosylation and azide substitution generates byproducts like p-toluenesulfonic acid and requires stoichiometric reagents for azide reduction (e.g., triphenylphosphine (B44618), which is converted to triphenylphosphine oxide), leading to a very low atom economy and a high E-Factor. rsc.org

Table 3: Atom Economy Analysis of Different Synthetic Routes

| Reaction Type | Generic Equation | Desired Product | Byproducts | Theoretical Atom Economy |

| Direct Asymmetric Reductive Amination | Ketone + NH₃ + H₂ → Amine + H₂O | Amine | Water | High (~90-100%) |

| Wittig Reaction (for comparison) | Ketone + Ylide → Alkene + Phosphine Oxide | Alkene | Phosphine Oxide | Very Low (~20-30%) rsc.org |

| Multi-Step Synthesis (Key Steps) | Alcohol + TsCl → Tosylate + HClTosylate + NaN₃ → Azide + NaOTsAzide + PPh₃ + H₂O → Amine + PPh₃O + N₂ | Amine | HCl, NaOTs, PPh₃O, N₂ | Very Low |

| Atom economy is 100% if water is not considered waste. |

Continuous Flow Chemistry for Process Intensification

Continuous flow chemistry is a modern manufacturing paradigm that offers significant advantages over traditional batch processing, including enhanced safety, improved process control, higher productivity, and easier scalability. whiterose.ac.ukrsc.orgaiche.org For the synthesis of (R)-1-(naphthalen-1-yl)propan-1-amine, flow chemistry can be implemented using packed-bed reactors (PBRs) containing an immobilized catalyst. whiterose.ac.uk

A solution of the 1-propionaphthone precursor (and ammonia, if needed) is continuously pumped through the reactor. The small dimensions of the reactor ensure excellent heat and mass transfer, allowing for precise control over temperature and pressure. This leads to higher reaction rates, improved selectivity, and consistent product quality. aiche.org This approach is particularly well-suited for reactions using heterogeneous or immobilized catalysts, such as polymer-supported metal catalysts or immobilized enzymes, enabling straightforward product separation and continuous operation for extended periods. whiterose.ac.ukresearchgate.net The reduced reactor volume also significantly enhances safety, especially when handling high-pressure hydrogen or other hazardous materials. rsc.org

Table 4: Comparison of Batch vs. Continuous Flow Processing

| Feature | Batch Processing | Continuous Flow Processing |

| Scale-up | Challenging; requires re-optimization | Straightforward; "scaling-out" by running reactors in parallel or for longer times |

| Heat Transfer | Poor; difficult to control temperature in large vessels | Excellent; high surface-area-to-volume ratio allows precise temperature control |

| Safety | Higher risk due to large volumes of reagents | Inherently safer due to small reactor volumes and better control rsc.org |

| Process Control | Variable; product quality can differ between batches | Superior; steady-state operation leads to consistent product quality |

| Productivity | Lower; includes downtime for charging, heating, cooling, and cleaning | Higher; continuous operation maximizes uptime and throughput whiterose.ac.uk |

| Catalyst Use | Homogeneous catalysts require difficult separation; heterogeneous catalysts can be used | Ideal for immobilized/heterogeneous catalysts; allows for easy reuse and separation researchgate.net |

Techno-Economic Evaluation of Synthetic Pathways

A techno-economic analysis (TEA) is essential for determining the commercial viability of a given manufacturing process. mdpi.comacs.org It evaluates the capital expenditure (CapEx) and operating expenditure (OpEx) to calculate the final manufacturing cost of the product. For (R)-1-(naphthalen-1-yl)propan-1-amine, a TEA would compare the different synthetic routes discussed.

Key factors influencing the economic viability include:

Raw Material Costs: The price of the starting material (1-propionaphthone) and key reagents (ammonia, hydrogen source, amine donors for transaminases).

Catalyst Cost and Lifetime: This is a major driver. researchgate.net Expensive noble metal catalysts (Ir, Rh, Ru) must exhibit very high turnover numbers and be efficiently recycled to be economical. Biocatalysts must be robust or effectively immobilized for reuse to bring down their contribution to the cost. nih.govmdpi.com

Process Complexity: Multi-step syntheses incur higher costs due to additional equipment, solvents, energy for workups and purifications, and labor. One-pot reactions like ARA are significantly cheaper.

Energy Consumption: Biocatalytic routes operating at ambient temperature and pressure have a clear advantage over high-pressure, high-temperature chemo-catalytic processes. rsc.org

Studies comparing different routes for other chiral amines have shown that biocatalytic processes can be cost-competitive with, or even cheaper than, chemical methods, especially when the enzyme is reused. acs.orgresearchgate.net The choice between a chemo-catalytic and a biocatalytic route would ultimately depend on a detailed analysis of catalyst cost, productivity, and the specific infrastructure of the manufacturing facility.

Table 5: Key Cost Drivers for Techno-Economic Analysis

| Cost Component | Multi-Step Chemical Route | Asymmetric Reductive Amination (Chemo-catalytic) | Asymmetric Synthesis (Biocatalytic) |

| Raw Materials | High (multiple stoichiometric reagents) | Moderate (ketone, H₂, ammonia) | Moderate (ketone, amine donor) |

| Catalyst | Low (uses stoichiometric reagents) | High (noble metal catalyst cost, recycling is critical) researchgate.net | High (enzyme production cost, immobilization/reuse is critical) mdpi.com |

| Solvent & Waste | High (multiple steps, purifications) | Moderate to Low | Low (typically aqueous) rsc.org |

| Energy | High (heating/cooling cycles) | High (high pressure/temperature) | Low (ambient conditions) |

| Capital (Equipment) | High (multiple reactors, purification units) | Moderate (high-pressure reactor) | Moderate (bioreactor, potentially membrane systems) acs.org |

Q & A

Q. What are the established synthetic routes for (R)-1-(Naphthalen-1-yl)propan-1-amine, and how can enantiomeric purity be ensured?

The synthesis of (R)-1-(Naphthalen-1-yl)propan-1-amine typically involves reductive amination of a naphthalen-1-yl propanone precursor using chiral catalysts or enzymes. For example, enzymatic methods employing (R)-transaminases can catalyze asymmetric amination of prochiral ketones, yielding enantiomerically pure products . Chemical methods may use chiral auxiliaries or resolution techniques, such as diastereomeric salt formation. Key steps include:

- Preparation of the ketone intermediate via Friedel-Crafts acylation.

- Reductive amination with ammonia or amines under controlled conditions (e.g., NaBH₃CN or H₂/Pd).

- Chiral resolution via chromatography (e.g., HPLC with chiral stationary phases) .

| Method Type | Advantages | Limitations | Enantiomeric Excess (ee) |

|---|---|---|---|

| Enzymatic | Eco-friendly, high selectivity | Substrate specificity | >95% |

| Chemical | Broad substrate scope | Requires resolution steps | 70-90% |

Q. Which analytical techniques are recommended for characterizing (R)-1-(Naphthalen-1-yl)propan-1-amine?

- Chiral Purity : Use chiral HPLC or UPLC with columns like Chiralpak IA/IB .

- Structural Confirmation : ¹H/¹³C NMR (e.g., δ 1.3 ppm for CH₃ in the amine group), IR (N-H stretch ~3300 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

- Quantification : Reverse-phase UPLC with UV detection at λ = 254 nm, validated for linearity (R² > 0.99) and precision (%RSD < 2) .

Q. What safety protocols are essential when handling (R)-1-(Naphthalen-1-yl)propan-1-amine?

- Toxicity : Similar to naphthalene derivatives, it may exhibit acute toxicity (H302) and carcinogenic potential (H350). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation .

- Waste Disposal : Follow EPA guidelines for amine-containing hazardous waste .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) in the synthesis of (R)-1-(Naphthalen-1-yl)propan-1-amine?

- Enzymatic Optimization : Screen transaminase variants for improved activity using directed evolution or computational protein design .

- Reaction Engineering : Use continuous-flow reactors to enhance mixing and reduce racemization .

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) stabilize transition states in asymmetric catalysis .

- In-line Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track ee in real time .

Q. What pharmacological mechanisms are hypothesized for (R)-1-(Naphthalen-1-yl)propan-1-amine, and how does chirality affect activity?

- Receptor Selectivity : The (R)-enantiomer may bind selectively to G protein-coupled receptors (GPCRs) due to steric complementarity, as seen in related compounds like cinacalcet impurities .

- Metabolic Pathways : Chiral inversion via hepatic enzymes (e.g., cytochrome P450) could alter pharmacokinetics. Comparative studies using isotopically labeled enantiomers are recommended .

Q. How can contradictory data in pharmacological studies of this compound be resolved?

- Purity Verification : Ensure enantiomeric purity >99% via chiral UPLC, as impurities (e.g., S-enantiomer) may confound results .

- Assay Standardization : Use consistent cell lines (e.g., HEK-293 for GPCR assays) and control for batch-to-batch variability .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables like solvent residues or metabolic byproducts .

Q. What strategies are effective for resolving racemic mixtures of (R)-1-(Naphthalen-1-yl)propan-1-amine?

- Kinetic Resolution : Use lipases or esterases to selectively hydrolyze one enantiomer .

- Chiral Chromatography : Simulated moving bed (SMB) systems enable large-scale separation .

- Crystallization : Diastereomeric salt formation with tartaric acid derivatives .

Methodological Tables

Q. Table 1. Comparative Analysis of Synthetic Methods

| Parameter | Enzymatic | Chemical |

|---|---|---|

| Reaction Time | 24–48 h | 4–6 h |

| Yield | 60–70% | 80–85% |

| ee | >95% | 70–90% |

| Scalability | Moderate | High |

Q. Table 2. Key Spectral Data for Structural Confirmation

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.3 (t, CH₃), δ 3.1 (m, CH₂NH₂) |

| ¹³C NMR | δ 22.1 (CH₃), δ 45.8 (CH₂NH₂) |

| IR | 3300 cm⁻¹ (N-H), 1600 cm⁻¹ (C=C aromatic) |

| HRMS (ESI+) | m/z 186.1283 [M+H]⁺ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.